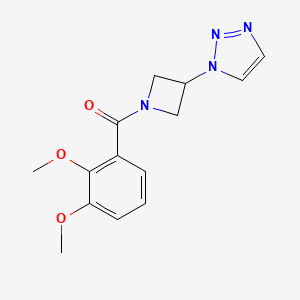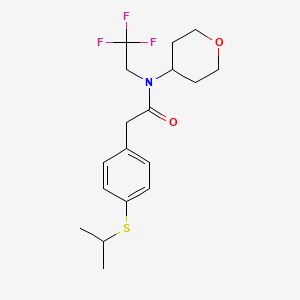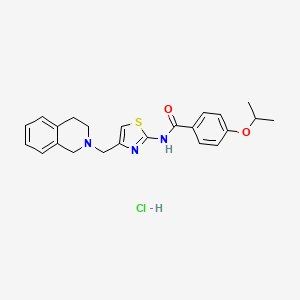
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-isopropoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-isopropoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O2S and its molecular weight is 443.99. The purity is usually 95%.
BenchChem offers high-quality N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-isopropoxybenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-isopropoxybenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Adenosine Receptor Antagonism
Novel classes of heterocyclic compounds, including thiazole and thiadiazole derivatives, have been explored as adenosine antagonists. Structure-affinity relationships highlight the significance of specific ring systems in binding adenosine receptors. For example, replacing the bicyclic heterocyclic ring system of certain isoquinoline and quinazoline adenosine receptor ligands with monocyclic rings like thiazole significantly influences receptor affinity. This work elucidates the importance of specific structural features in the interaction between these compounds and adenosine receptors (J. V. van Muijlwijk-Koezen et al., 2001).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives have been studied, showcasing significant changes in these properties based on solvent polarity. This research provides insights into the polar character of the excited states of these compounds, which can be critical in understanding their interactions in various environments (M. Pannipara et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of various compounds, including dihydroisoquinoline-N-oxide alkaloids, have been a focus of research. The structures of these compounds, including a new alkaloid isolated from the seeds of Calycotome villosa subsp. intermedia, have been elucidated through extensive spectroscopic analysis and X-ray diffraction analysis. This research contributes to the field by providing detailed structural information about novel compounds (A. Elkhamlichi et al., 2017).
Antiproliferative and Antimicrobial Properties
Newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds have been studied for their antiproliferative and antimicrobial properties. These compounds exhibit potent DNA protective ability and antimicrobial activity against specific bacterial strains. Compound 3A, in particular, demonstrates significant cytotoxicity against cancer cell lines, highlighting its potential as a therapeutic agent (M. Gür et al., 2020).
Tetrahydroisoquinoline in Therapeutics
Tetrahydroisoquinolines (THIQs) have been acknowledged as "privileged scaffolds" in nature and are studied extensively for their therapeutic potential. Research covers the patents on various therapeutic activities of THIQ derivatives, including cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. These compounds offer a promising avenue for drug discovery, showcasing the versatility of THIQs in therapeutic applications (I. Singh & P. Shah, 2017).
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S.ClH/c1-16(2)28-21-9-7-18(8-10-21)22(27)25-23-24-20(15-29-23)14-26-12-11-17-5-3-4-6-19(17)13-26;/h3-10,15-16H,11-14H2,1-2H3,(H,24,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIBSZIEXSKUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-4-isopropoxybenzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2647490.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2647492.png)
![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2647493.png)
![2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2647494.png)
![3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2647495.png)
![N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2647496.png)
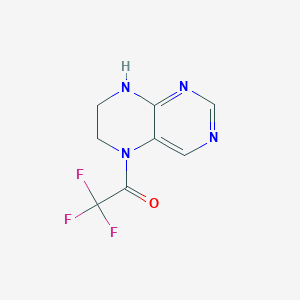

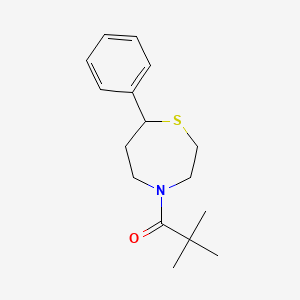
![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-7-methyl-4-(4-(methylthio)phenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2647504.png)

